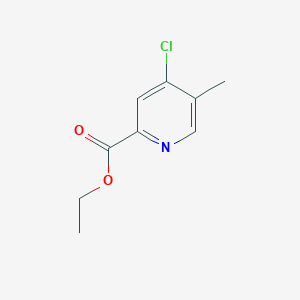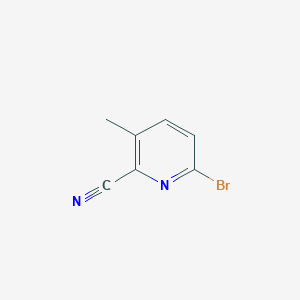![molecular formula C7H3BrN2O2S B1375873 2-溴-5-硝基苯并[D]噻唑 CAS No. 3507-44-6](/img/structure/B1375873.png)
2-溴-5-硝基苯并[D]噻唑
描述
“2-Bromo-5-nitrobenzo[D]thiazole” is a chemical compound with the molecular formula C3HBrN2O2S . It is also known by other names such as “2-Bromo-5-nitro-1,3-thiazole”, “THIAZOLE, 2-BROMO-5-NITRO-”, and "5-Nitro-2-bromothiazole" .
Molecular Structure Analysis
The molecular weight of “2-Bromo-5-nitrobenzo[D]thiazole” is 209.02 g/mol . The IUPAC name for this compound is 2-bromo-5-nitro-1,3-thiazole . The InChIKey, a unique identifier for chemical substances, is ANIJFZVZXZQFDH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitrobenzo[D]thiazole” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 87 Ų . The Exact Mass and Monoisotopic Mass are both 207.89421 g/mol .
科学研究应用
化学合成和结构分析
2-溴-5-硝基苯并[d]噻唑及其衍生物在化学合成中得到了广泛的研究,展示了它们的反应性和创造新化合物的潜力。例如,已经探索了3-溴-2-硝基苯并[b]噻吩与胺之间的反应,导致合成了意外的异构体以及预期的产物,这可能对进一步的化学合成有用(Guerrera, Salerno, Lamartina, & Spinelli, 1995)。另一项研究重点关注6-溴苯并[d]噻唑-2-胺与各种羧酸形成盐和共晶,阐明了形成的非共价相互作用和超分子组装,这有助于理解这些化合物中的晶体堆积和氢键(Jin, Yan, Wang, Xu, Jiang, & Hu, 2012)。
反应机理见解
研究还深入探讨了涉及溴硝基苯并[b]噻吩化合物的反应的机理方面。例如,已经阐明了3-溴-2-硝基苯并[b]噻吩与亲核试剂的碱催化反应机理,突出了阴离子中间体的形成以及溶剂和碱对反应结果的影响(Cosimelli, Lamartina, & Spinelli, 2001)。这类研究为这些化合物在合成化学中的反应性和潜在应用提供了宝贵的见解。
抗菌和抗氧化性能
噻唑衍生物的抗菌和抗氧化性能已得到研究,揭示了它们在药物应用中的潜力。例如,对5-硝基噻唑的研究表明对肉毒梭菌有显着的抑制作用,表明取代基对这些化合物的抗菌活性有影响(Dymicky, Huhtanen, & Wasserman, 1977)。此外,苯并[4, 5]咪唑并[2, 1-b]噻唑衍生物的合成和表征显示出有希望的抗氧化活性,进一步支持了噻唑化合物在开发新治疗剂中的用途(Nikhila, Batakurki, & Yallur, 2020)。
作用机制
Target of Action
2-Bromo-5-nitrobenzo[D]thiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
2-Bromo-5-nitrobenzo[D]thiazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, it can interact with enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, 2-Bromo-5-nitrobenzo[D]thiazole can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Bromo-5-nitrobenzo[D]thiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Bromo-5-nitrobenzo[D]thiazole can induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. Furthermore, 2-Bromo-5-nitrobenzo[D]thiazole can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-nitrobenzo[D]thiazole involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition. For instance, it can inhibit bacterial DNA gyrase by binding to its ATP-binding site, thereby preventing DNA replication . Additionally, 2-Bromo-5-nitrobenzo[D]thiazole can interact with transcription factors, modulating gene expression and affecting cellular responses. The presence of bromine and nitro groups enhances its binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-nitrobenzo[D]thiazole can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH. Long-term exposure to 2-Bromo-5-nitrobenzo[D]thiazole has been shown to cause sustained inhibition of enzyme activity and prolonged effects on cellular function . In in vitro studies, the compound’s effects on cell viability and proliferation can be observed over several days, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-nitrobenzo[D]thiazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as antimicrobial and anticancer activity without significant toxicity. At higher doses, 2-Bromo-5-nitrobenzo[D]thiazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
2-Bromo-5-nitrobenzo[D]thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-Bromo-5-nitrobenzo[D]thiazole, affecting its metabolic flux and the levels of its metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 2-Bromo-5-nitrobenzo[D]thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization . Additionally, 2-Bromo-5-nitrobenzo[D]thiazole can bind to plasma proteins, affecting its distribution and bioavailability in the body. The compound’s lipophilicity and molecular size also play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of 2-Bromo-5-nitrobenzo[D]thiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, 2-Bromo-5-nitrobenzo[D]thiazole can accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, the compound can localize to the nucleus, affecting gene expression and DNA replication.
属性
IUPAC Name |
2-bromo-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPYUXCVBCPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776689 | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3507-44-6 | |
| Record name | 2-Bromo-5-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






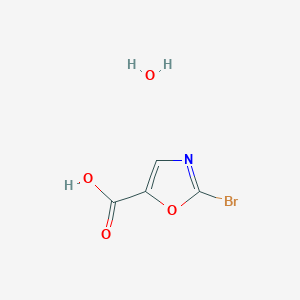
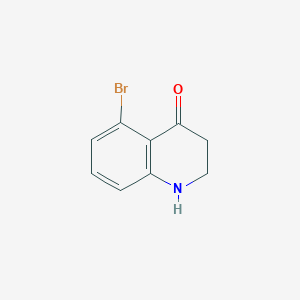

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)


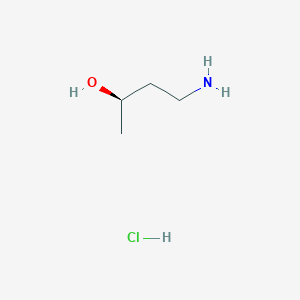

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
